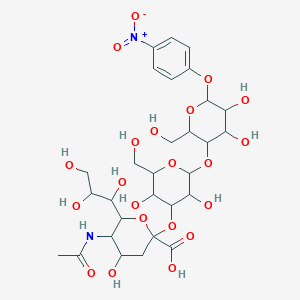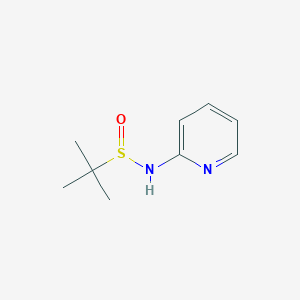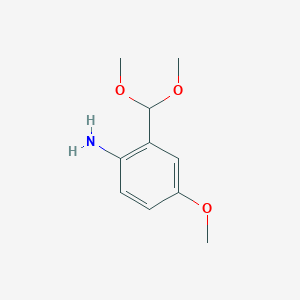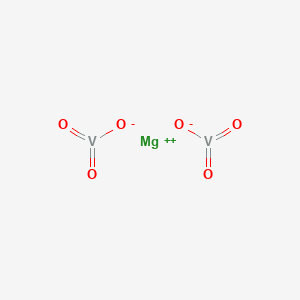![molecular formula C17H31N2O4P B12086426 (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester is a complex organic compound with potential applications in various scientific fields. This compound features a phosphoric acid ester group, an amino group, and a substituted phenyl group, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-octylaniline and (S)-2-amino-3-chloropropanol.
Formation of Intermediate: The first step involves the reaction of 4-octylaniline with (S)-2-amino-3-chloropropanol under basic conditions to form an intermediate compound.
Phosphorylation: The intermediate is then reacted with phosphoric acid or a phosphorylating agent like phosphorus oxychloride (POCl3) to introduce the phosphoric acid ester group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the phenyl group or the amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or modified phenyl derivatives.
Substitution: Formation of new ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-phosphoric acid Mono-[2-aMino-3-(4-hexyl-phenylaMino)-propyl] ester
- (S)-phosphoric acid Mono-[2-aMino-3-(4-decyl-phenylaMino)-propyl] ester
Uniqueness
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The octyl group provides a balance between hydrophobicity and molecular size, potentially enhancing its interactions with biological membranes and proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H31N2O4P |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22) |
InChI-Schlüssel |
VRQMZRZONPRMOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)





![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)






